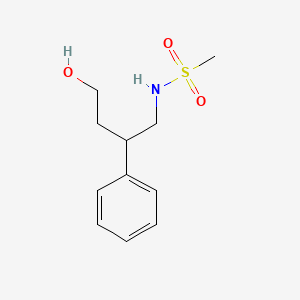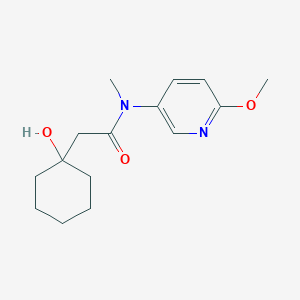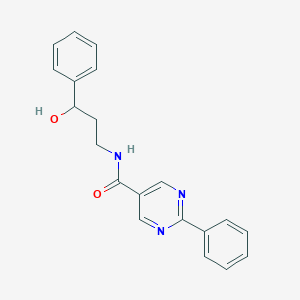![molecular formula C9H13BrO3S2 B6640353 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
The compound has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of inflammatory cytokine production. Additionally, it has been found to have a low toxicity profile in vitro, suggesting that it may be a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy preparation and purification of the compound. Additionally, its low toxicity profile makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of the compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol. One area of interest is the development of more potent analogs of the compound that may exhibit improved antitumor or anti-inflammatory activity. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, there is a need for in vivo studies to assess the efficacy and safety of the compound in animal models, with the ultimate goal of developing a new therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol involves the reaction of 5-bromo-2-thiophenemethanol with 2-methylpropane-1,3-diol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has shown promise as an anti-inflammatory agent, with studies suggesting that it may have potential in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-[(5-bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3S2/c1-7(4-11)5-15(12,13)6-8-2-3-9(10)14-8/h2-3,7,11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNMTNDUYBZXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CS(=O)(=O)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)


![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)
